![molecular formula C21H20ClFN2O3S B3011662 3-[(3-氯苯基)磺酰基]-6-氟-1-甲基-7-哌啶-1-基喹啉-4(1H)-酮 CAS No. 892789-11-6](/img/structure/B3011662.png)
3-[(3-氯苯基)磺酰基]-6-氟-1-甲基-7-哌啶-1-基喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one" is a chemically complex molecule that appears to be related to a family of compounds with potential biological activity. The molecule consists of a quinolinone core substituted with a piperidinyl group and a sulfonyl group with halogen atoms, which may contribute to its reactivity and potential as a pharmacological agent.
Synthesis Analysis
The synthesis of related quinolinone derivatives often involves cascade reactions that build molecular complexity through multiple bond-forming events. For instance, a cascade halosulfonylation of 1,7-enynes has been established to efficiently synthesize 3,4-dihydroquinolin-2(1H)-ones, which involves sulfonyl radical-triggered addition and cyclization sequences . Similarly, the synthesis of piperidine derivatives with sulfonyl groups has been achieved by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation . These methods suggest that the synthesis of the compound could involve similar strategies, utilizing sulfonyl radicals and halogenated reagents to construct the sulfonyl and halogenated moieties of the molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques, including X-ray crystallography and density functional theory (DFT) calculations. For example, a novel quinolinone derivative with a piperidinyl group was synthesized and its crystal structure was determined, providing insights into the molecular geometry and intermolecular interactions . These studies are crucial for understanding the conformation and electronic properties of such molecules, which are important for their reactivity and biological activity.
Chemical Reactions Analysis
The reactivity of quinolinone and piperidine derivatives is influenced by the presence of sulfonyl and halogen groups. These functionalities can participate in various chemical reactions, such as Michael addition or cycloaddition, to form new bonds and molecular frameworks . The nature of substitutions on the aromatic rings and the presence of electron-withdrawing or electron-donating groups can significantly affect the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone and piperidine derivatives are characterized by spectroscopic methods, including NMR and IR spectroscopy, as well as by computational studies. These analyses provide information on the chemical shifts, vibrational frequencies, and electronic absorption spectra, which are reflective of the molecular structure and electronic distribution within the molecule . Additionally, the presence of halogen atoms can influence the molecular properties, such as polarity and reactivity, due to their electronegative nature .
科学研究应用
合成和结构分析
使用仲胺与 α、β-不饱和羰基化合物的迈克尔加成反应合成了一种与指定化学物质密切相关的、涉及哌啶基喹啉酮结构的新型化合物。使用 X 射线晶体学和密度泛函理论研究了晶体结构、分子几何和各种物理性质。这项研究提供了对这种化合物的分子相互作用和稳定性的见解 (Fatma 等人,2017)。
潜在的抗菌应用
另一项针对与指定化学物质具有结构相似性的氟喹诺酮衍生物的研究显示出有希望的抗菌活性。这些化合物,包括各种哌啶基喹诺酮,已针对其对细菌和真菌病原体的功效进行了评估,表明在治疗感染中具有潜在应用 (Vinaya 等人,2009)。
在阿尔茨海默病研究中的应用
合成了一系列与指定化学物质在结构上相似的化合物的 N-取代衍生物,以探索阿尔茨海默病的新候选药物。针对乙酰胆碱酯酶(参与阿尔茨海默病病理的关键酶)的酶抑制活性对这些化合物进行了评估 (Rehman 等人,2018)。
光化学性质
对相关氟喹诺酮的光化学性质在水溶液中的研究非常重要,这对于了解它们在不同环境条件下的稳定性和行为至关重要。此类研究对于药物的开发和安全的环境处置至关重要 (Mella 等人,2001)。
在抗癌研究中的潜力
一项针对 4-氨基喹啉衍生物(与指定化学物质具有结构联系)的研究旨在开发有效的抗癌剂。这项研究表明,此类中的某些化合物表现出有效的抗癌活性,突出了它们的潜在治疗应用 (Solomon 等人,2019)。
作用机制
Target of Action
It’s known that the compound has been used in studies related toPlasmodium falciparum , a parasite responsible for malaria .
Mode of Action
GNF-Pf-2359 has a triple mode of action , inhibiting neuronal reuptake of the three neurotransmitters serotonin, noradrenaline, and dopamine, all of which play an important role in the development of depression . GNF-Pf-2359 also increases the release of the neurotransmitter acetylcholine . This mode of action is expected to produce a better and faster reduction of the symptoms associated with depression .
Biochemical Pathways
It’s known that the compound affects the neurotransmitter pathways involving serotonin, noradrenaline, and dopamine .
Pharmacokinetics
It’s known that the compound has a triple mode of action, affecting the neuronal reuptake of serotonin, noradrenaline, and dopamine .
Result of Action
The result of GNF-Pf-2359’s action is a reduction in the symptoms associated with depression, due to its effect on serotonin, noradrenaline, and dopamine neurotransmitter pathways . It also increases the release of the neurotransmitter acetylcholine .
属性
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3S/c1-24-13-20(29(27,28)15-7-5-6-14(22)10-15)21(26)16-11-17(23)19(12-18(16)24)25-8-3-2-4-9-25/h5-7,10-13H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRICRPPLVHNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

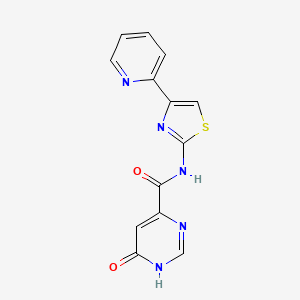
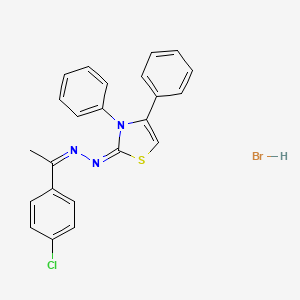
![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)
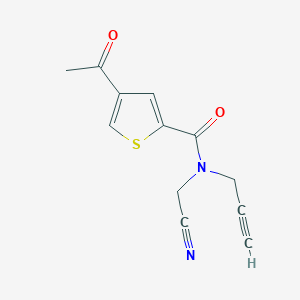
![8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B3011588.png)
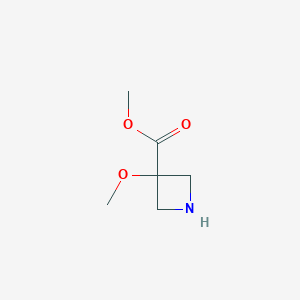
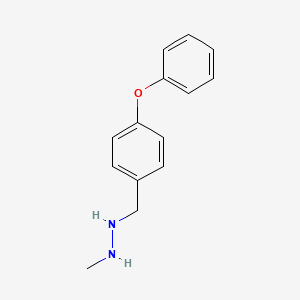

![Spiro[3.4]octan-2-ylmethanamine;hydrochloride](/img/structure/B3011595.png)
![3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid](/img/structure/B3011597.png)

![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)

![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)